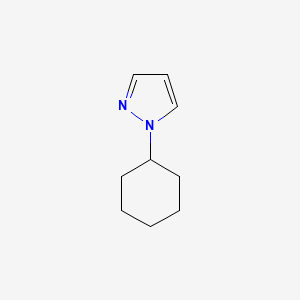

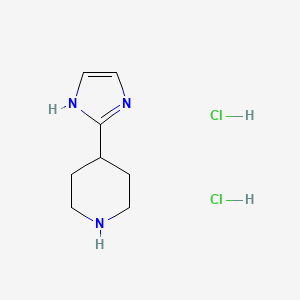

4-(1H-Imidazol-2-yl)piperidine dihydrochloride

Overview

Description

4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains an imidazole ring, making it a unique chemical structure. In

Scientific Research Applications

NMDA Receptor Antagonists

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a derivative of 4-(1H-Imidazol-2-yl)piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in enhancing the effects of L-DOPA in models of Parkinson's disease (Wright et al., 1999).

Potential in Tropical Disease Chemotherapy

The compound's derivatives, particularly those combined with copper, have been explored for their potential in chemotherapy against tropical diseases. These compounds, characterized by techniques like NMR spectroscopy and X-ray crystallography, show promise in this field (Navarro et al., 2000).

Structural Studies

Studies on the structural properties of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride derivatives, such as nitropiperidinoimidazolderivate, provide insights into their chemical properties and potential applications. X-ray investigations have been pivotal in understanding the molecule's structure (Gzella et al., 1999).

Synthesis and Structural Analysis

Synthetic methods and structural analysis of derivatives of this compound have been extensively studied. This includes the synthesis of tropane-3-spiro-4'(5')-imidazolines and their pharmacological properties as potential 5-HT3 receptor antagonists (Whelan et al., 1995).

Applications in Benzodiazepine Synthesis

The compound has been used in the synthesis of novel benzodiazepines, demonstrating its versatility in medicinal chemistry. These syntheses, conducted in environmentally friendly conditions, have also been assessed for their antimicrobial activities (Konda et al., 2011).

Dopamine D-2 and Serotonin 5-HT2 Antagonists

The compound's derivatives have shown potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This research provides insights into the development of treatments for conditions like schizophrenia (Perregaard et al., 1992).

Corrosion Inhibition Studies

Research on this compound derivatives has also extended to corrosion inhibition, particularly for steel in acidic environments. This highlights the compound's potential in industrial applications (Yadav et al., 2016).

Heterocyclic Ring Applications

The compound's heterocyclic ring structure has been pivotal in the development of various therapeutic agents, with broad applications in medicinal chemistry (Deep et al., 2016).

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . This allows them to form multiple types of bonds and interactions with biological targets, leading to a wide range of potential effects.

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .

Action Environment

The compound’s solubility in water and other polar solvents may influence its behavior in different environments .

properties

IUPAC Name |

4-(1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBJWFWCOSTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534433 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90747-46-9 | |

| Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.